N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide
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Overview
Description
N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide is an organic compound with a complex structure that includes a valinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide typically involves the reaction of N-methyl-L-valinamide with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N2-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or amines.
Scientific Research Applications
N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N2-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethylpropanoyl)-2-fluoroaniline
- N’-(2,2-Dimethylpropanoyl)-2-thiophenecarbohydrazide
- N-(2,2-Dimethylpropanoyl)-β-phenyl-L-phenylalanyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan
Uniqueness
N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its valinamide backbone and the presence of the 2,2-dimethylpropanoyl group make it particularly interesting for various synthetic and research applications.
Properties
CAS No. |
61430-01-1 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2S)-2-(2,2-dimethylpropanoylamino)-N,3-dimethylbutanamide |
InChI |
InChI=1S/C11H22N2O2/c1-7(2)8(9(14)12-6)13-10(15)11(3,4)5/h7-8H,1-6H3,(H,12,14)(H,13,15)/t8-/m0/s1 |
InChI Key |
VCZWRAQGZGENLW-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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